molecular formula C20H28N4O4 B12302659 Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate

Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate

Cat. No.: B12302659
M. Wt: 388.5 g/mol
InChI Key: PYRSQORHSAQHOW-UHFFFAOYSA-N
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Description

Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazole ring, a pyridine ring, and a cyclohexane carboxylate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate typically involves multiple steps, including the formation of the triazole and pyridine rings, followed by their coupling with the cyclohexane carboxylate group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The triazole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole and pyridine rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate is unique due to its combination of a triazole ring, a pyridine ring, and a cyclohexane carboxylate group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

IUPAC Name

propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate

InChI

InChI=1S/C20H28N4O4/c1-12(2)27-20(26)14-6-5-7-15(10-14)28-18-9-8-16(21-13(18)3)19-17(11-25)24(4)23-22-19/h8-9,12,14-15,25H,5-7,10-11H2,1-4H3

InChI Key

PYRSQORHSAQHOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CO)OC3CCCC(C3)C(=O)OC(C)C

Origin of Product

United States

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